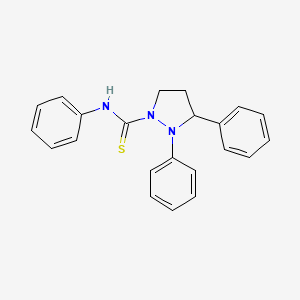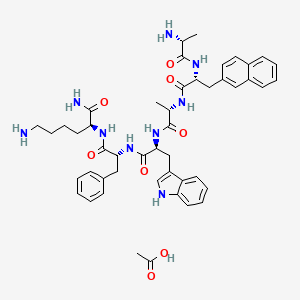![molecular formula C24H20Cl3N5OS B12463474 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 294653-17-1](/img/structure/B12463474.png)
2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, diazenyl, and carbamothioyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is:
Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.
Introduction of the carbamothioyl group: The diazenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Formation of the trichloroethylamine intermediate: This step involves the reaction of trichloroacetonitrile with ammonia to form trichloroethylamine.
Final coupling reaction: The trichloroethylamine intermediate is then coupled with the diazenyl-carbamothioyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl and diazenyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Phenyl ketones, nitroso compounds.
Reduction products: Amines.
Substitution products: Substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Unique due to its combination of phenyl, trichloro, diazenyl, and carbamothioyl groups.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)amino]ethyl}prop-2-enamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
294653-17-1 |
|---|---|
Molekularformel |
C24H20Cl3N5OS |
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34) |
InChI-Schlüssel |
JUOLCLNTCNALHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)





![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)





